Bienvenue dans la boutique en ligne BenchChem!

Isoaminile citrate

Antitussive Cough suppression Clinical trial

Isoaminile citrate (CAS 126-10-3; synonymous with 28416-66-2 for the citrate salt) is a synthetic, non-opioid, centrally acting antitussive agent of the phenylacetonitrile class, structurally related to methadone. It is classified under the WHO ATC code R05DB04 (Other cough suppressants).

Molecular Formula C22H32N2O7
Molecular Weight 436.5 g/mol
CAS No. 126-10-3
Cat. No. B091500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoaminile citrate
CAS126-10-3
Synonymsisoaminile
isoaminile citrate
Peracon
Perogan
Molecular FormulaC22H32N2O7
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C16H24N2.C6H8O7/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10,13-14H,11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyZXASMEUEMIIBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoaminile Citrate (CAS 126-10-3): A Centrally Acting Non-Opioid Antitussive with Dual Anticholinergic Activity


Isoaminile citrate (CAS 126-10-3; synonymous with 28416-66-2 for the citrate salt) is a synthetic, non-opioid, centrally acting antitussive agent of the phenylacetonitrile class, structurally related to methadone [1]. It is classified under the WHO ATC code R05DB04 (Other cough suppressants) [2]. Beyond its primary central cough suppressant activity, isoaminile exhibits dual anticholinergic properties—acting as an antagonist at both muscarinic and nicotinic ganglionic receptors [3]. Historically marketed under the trade name Peracon (or Perogan), it was developed as a non-narcotic alternative to opioid antitussives, with animal studies demonstrating antitussive efficacy comparable to codeine but without the respiratory depressant effects characteristic of opioid agents [4].

Why Isoaminile Citrate Cannot Be Simply Substituted by Other Centrally Acting Antitussives in Research and Formulation


Although isoaminile citrate belongs to the broad class of centrally acting antitussives alongside codeine, dextromethorphan, chlophedianol, and clobutinol, it possesses a unique polypharmacological profile—combining central cough suppression, dual ganglionic anticholinergic activity, and local anesthetic properties—that no single comparator fully recapitulates [1][2]. Critically, substitution with codeine introduces opioid receptor-mediated respiratory depression and physical dependence liability; substitution with dextromethorphan introduces high-affinity sigma-1 receptor binding and NMDA receptor antagonism; while chlophedianol requires a different dosing regimen and exhibits a shorter duration of action [3]. These differences are not merely academic—they carry direct consequences for experimental reproducibility, side-effect interpretation, and procurement decisions in settings where specific pharmacological profiles must be isolated.

Quantitative Differentiation Evidence for Isoaminile Citrate Against Key Antitussive Comparators


Comparable Antitussive Efficacy to Chlophedianol at Double the Dose in a Randomized Double-Blind Clinical Trial

In a double-blind, randomized interpatient study involving 60 patients with cough associated with chest diseases, isoaminile citrate (40 mg, three times daily) demonstrated antitussive efficacy equivalent to chlophedianol hydrochloride (20 mg, three times daily) as assessed by both 3-hour and 24-hour cough counts [1]. The study also included experimentally induced cough in 12 normal human subjects, where isoaminile (40 mg) was as effective as chlophedianol (20 mg), with a longer duration of action noted for isoaminile [1]. Side effects were few, mild, and did not necessitate dose reduction or withdrawal in any isoaminile-treated patient [1].

Antitussive Cough suppression Clinical trial Chlophedianol Chest diseases

Absence of Respiratory Depression Versus Codeine at Equivalent Antitussive Doses in Animal Models

In animal experiments, isoaminile citrate was as efficacious as codeine in suppressing cough, but was devoid of any respiratory depressant effect—a hallmark liability of opioid antitussives [1][2]. This finding, cited from Krause (1958) and Kuroda et al. (1971), establishes a key safety differentiation: isoaminile achieves codeine-equivalent antitussive efficacy without the dose-limiting respiratory depression that constrains codeine's therapeutic window [1].

Respiratory depression Codeine Opioid-sparing Safety pharmacology Antitussive

Lack of Physical Dependence Liability Distinct from Codeine and Other Opioid Antitussives

Experimental evaluation of isoaminile's physical dependence capacity demonstrated that isoaminile does not determine physical dependence, in contrast to codeine and other opioid antitussives that carry well-characterized dependence liability [1]. A slight cyanide (CN⁻) release activity was observed in vivo only at high doses, attributable to the nitrile moiety in its chemical structure [1]. Despite this, isoaminile has been associated with cases of compulsive intravenous abuse in Italy, underscoring that absence of physical dependence does not equate to absence of abuse potential [1].

Physical dependence Abuse liability Codeine Opioid alternative Cyanide release

Poor Sigma-1 Receptor Binding Differentiates Isoaminile from Dextromethorphan

Unlike many other antitussive drugs such as dextromethorphan, isoaminile binds poorly to the sigma-1 receptor [1]. Dextromethorphan's high-affinity sigma-1 receptor binding (Ki in the nanomolar range) is implicated in its antidepressant-like effects and psychotomimetic potential, representing a pharmacologically significant off-target interaction [2]. Isoaminile's poor sigma-1 binding implies a cleaner central antitussive profile with respect to this receptor system.

Sigma-1 receptor Dextromethorphan Receptor selectivity Off-target binding Antitussive

Dual Muscarinic and Nicotinic Ganglionic Receptor Antagonism as a Unique Polypharmacological Feature

Isoaminile functions as a dual inhibitor of both muscarinic and nicotinic ganglionic receptors, a property demonstrated in the superior cervical ganglion model [1]. Within the ganglia, isoaminile exhibits greater potency for muscarinic receptors compared to nicotinic receptors [2]. This dual ganglionic blocking activity distinguishes isoaminile from other centrally acting antitussives—codeine acts primarily through opioid receptors, dextromethorphan through sigma-1 and NMDA receptors, and chlophedianol through central cough center depression without significant ganglionic activity.

Ganglionic blockade Anticholinergic Muscarinic Nicotinic Polypharmacology

Local Anesthetic and Weak Spasmolytic Activity Extends the Pharmacological Profile Beyond Central Antitussive Action

In addition to its central antitussive action, isoaminile citrate displays local anesthetic activity and weak spasmolytic (bronchial smooth muscle relaxant) effects [1][2]. Unlike codeine, isoaminile citrate is not an analgesic, confirming that its cough suppression is not mediated through opioid analgesic pathways [1]. These peripheral activities may contribute to antitussive efficacy through local suppression of airway sensory afferents and relaxation of bronchial smooth muscle, complementing the central mechanism.

Local anesthetic Spasmolytic Bronchial smooth muscle Codeine Peripheral antitussive

Priority Application Scenarios for Isoaminile Citrate Based on Quantitative Differentiation Evidence


Cough Suppression Studies Requiring Exclusion of Respiratory Depression Confounds

In experimental protocols where ventilatory parameters (respiratory rate, tidal volume, blood gases) are primary endpoints—such as respiratory physiology studies, models of respiratory disease, or safety pharmacology evaluations—isoaminile citrate provides antitussive efficacy equivalent to codeine without introducing respiratory depression as a confounding variable [1]. This makes it particularly suitable for cough models in species or preparations where opioid-induced respiratory depression would compromise data integrity.

Neuropharmacological Studies Requiring Sigma-1 Receptor-Negative Antitussive Control

For research investigating sigma-1 receptor-mediated effects on mood, cognition, or psychotomimetic behavior—where dextromethorphan is commonly used as a sigma-1 ligand—isoaminile citrate serves as an antitussive control compound that lacks significant sigma-1 receptor binding [1]. This enables dissociation of antitussive efficacy from sigma-1-mediated neuropharmacological effects in experimental designs.

Ganglionic Neurotransmission and Autonomic Pharmacology Research

Isoaminile citrate's demonstrated dual muscarinic and nicotinic ganglionic receptor antagonism [1] makes it a valuable tool compound for studies of autonomic ganglionic transmission. Its greater potency for muscarinic versus nicotinic receptors within ganglia offers an experimentally useful selectivity profile for dissecting cholinergic signaling pathways in sympathetic and parasympathetic ganglia.

Chronic Cough Models Where Opioid Dependence Liability Must Be Avoided

In long-term animal studies of chronic cough or in experimental therapeutic protocols where repeated dosing is required, isoaminile citrate's lack of physical dependence liability [1] provides an advantage over opioid antitussives such as codeine. This is particularly relevant for studies exceeding the typical duration of acute cough suppression testing, where opioid tolerance and dependence would introduce progressive confounds.

Quote Request

Request a Quote for Isoaminile citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.